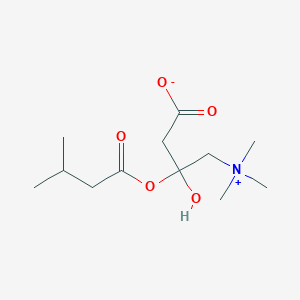

Hydroxyisovaleroyl carnitine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Hydroxyisovaleroyl carnitine can be synthesized through the esterification of hydroxyisovaleric acid with carnitine. The reaction typically involves the use of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis process would likely involve similar esterification reactions on a larger scale, with optimization for yield and purity.

Análisis De Reacciones Químicas

Types of Reactions

Hydroxyisovaleroyl carnitine undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone.

Reduction: The ester bond can be reduced to form the corresponding alcohol.

Substitution: The ester bond can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are commonly used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

Oxidation: Formation of 3-ketoisovaleryl carnitine.

Reduction: Formation of hydroxyisovaleric alcohol.

Substitution: Formation of substituted carnitine derivatives.

Aplicaciones Científicas De Investigación

Metabolic Disorders

Hydroxyisovaleroyl carnitine has been studied for its potential benefits in metabolic disorders, particularly in obesity and type 2 diabetes. Research indicates that L-carnitine supplementation can enhance lipid profiles by reducing triglycerides and increasing high-density lipoprotein cholesterol levels .

Case Study: Obesity Management

A study involving obese individuals showed that L-carnitine supplementation improved body composition and reduced fat mass while enhancing overall energy expenditure. This suggests that this compound may assist in weight management strategies .

Cardiovascular Health

The role of this compound extends to cardiovascular health, where it has been linked to improved heart function and reduced oxidative stress. Studies indicate that L-carnitine supplementation can significantly decrease markers of oxidative stress in patients with coronary artery disease .

Case Study: Coronary Artery Disease

In a randomized controlled trial involving patients with coronary artery disease, L-carnitine supplementation at 1000 mg/day resulted in a significant reduction in serum malondialdehyde levels, indicating decreased oxidative stress. Additionally, antioxidant enzyme activities were notably increased after 12 weeks of supplementation .

Non-Alcoholic Fatty Liver Disease (NAFLD)

This compound has also been implicated in the management of non-alcoholic fatty liver disease. Research demonstrates that L-carnitine can mitigate hepatic lipid accumulation and oxidative stress, potentially reversing the progression of NAFLD .

Case Study: Liver Function Improvement

In animal models, L-carnitine was shown to reduce lipid deposition in the liver and improve liver enzyme levels, suggesting its therapeutic potential for individuals suffering from NAFLD . Furthermore, clinical trials have indicated that L-carnitine supplementation can enhance liver function parameters in patients with cirrhosis and hepatic encephalopathy .

Neurological Benefits

Emerging evidence suggests that this compound may have neuroprotective effects. Acetyl-L-carnitine, a related compound, has been shown to improve cognitive function in aging populations and those with neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Case Study: Cognitive Function Enhancement

Clinical studies have reported improvements in cognitive performance among elderly individuals supplemented with acetyl-L-carnitine, highlighting the potential for this compound to contribute positively to brain health through similar mechanisms .

Athletic Performance

Athletes have increasingly turned to L-carnitine supplements for potential performance enhancements. Research indicates that dietary intake of L-carnitine can lead to increased muscle mass and improved recovery times post-exercise .

Case Study: Exercise Recovery

A study involving endurance athletes demonstrated that L-carnitine supplementation resulted in lower muscle soreness and faster recovery rates after intense exercise sessions, suggesting its utility in sports nutrition .

Mecanismo De Acción

Hydroxyisovaleroyl carnitine exerts its effects by acting as an intermediate in the leucine catabolic pathway. It is formed when 3-methylcrotonyl-CoA is converted to 3-hydroxyisovaleryl-CoA by the enzyme 3-methylcrotonyl-CoA carboxylase. Impairment in this pathway leads to the accumulation of this compound, which can be detected in plasma and urine .

Comparación Con Compuestos Similares

Hydroxyisovaleroyl carnitine belongs to the class of organic compounds known as acyl carnitines. Similar compounds include:

Glutaryl-L-carnitine: Another acyl carnitine derivative used as a biomarker for metabolic disorders.

Propionyl-L-carnitine: Used in the treatment of cardiovascular diseases.

Valeryl-L-carnitine: Involved in fatty acid metabolism.

This compound is unique due to its specific role in the leucine catabolic pathway and its use as a biomarker for biotin deficiency.

Actividad Biológica

Hydroxyisovaleroyl carnitine (HIVC) is a derivative of carnitine, a quaternary ammonium compound that plays a crucial role in fatty acid metabolism. This article explores the biological activity of HIVC, focusing on its metabolic functions, potential therapeutic applications, and relevant research findings.

Overview of Carnitine and Its Derivatives

Carnitine is essential for the transport of long-chain fatty acids into the mitochondria for β-oxidation, a process that generates ATP, the primary energy currency of cells. The various forms of carnitine, including this compound, have distinct roles and effects on metabolic pathways.

Key Functions of Carnitine

- Fatty Acid Transport : Facilitates the movement of fatty acids across mitochondrial membranes.

- Energy Production : Supports ATP generation through β-oxidation.

- Detoxification : Helps in the excretion of potentially toxic acyl groups.

- Regulation of Metabolism : Aids in switching between carbohydrate and fat metabolism.

- Antioxidant Activity : Protects cells from oxidative stress.

Biological Activity of this compound

This compound has been studied for its specific biological activities, particularly in relation to metabolic disorders and cardiovascular health.

Metabolic Roles

- Fatty Acid Metabolism : HIVC is involved in the β-oxidation pathway, which is crucial for energy production during fasting or exercise. Studies have shown that elevated levels of HIVC can indicate enhanced fatty acid utilization in metabolic pathways .

- Impact on Lipid Profiles : Research indicates that supplementation with L-carnitine derivatives, including HIVC, can lead to significant improvements in lipid profiles by reducing total cholesterol (TC), triglycerides (TG), and low-density lipoprotein cholesterol (LDL-C), while increasing high-density lipoprotein cholesterol (HDL-C) levels .

- Potential Biomarker for Heart Disease : Serum levels of various carnitines, including HIVC, have been associated with heart failure outcomes. Elevated levels may serve as biomarkers for diagnosing and predicting heart failure severity .

Clinical Studies

- Cardiovascular Health : A study assessing serum carnitine profiles in patients with heart failure found that specific carnitines, including HIVC, correlated with clinical outcomes. High levels were linked to increased risk of rehospitalization due to heart failure .

- Metabolic Disorders : In diabetic rat models, the administration of carnitine derivatives demonstrated improvements in metabolic parameters and reduced markers associated with insulin resistance . This suggests a potential therapeutic role for HIVC in managing diabetes-related complications.

- Lipid Metabolism : A meta-analysis on L-carnitine supplementation highlighted its effectiveness in improving lipid profiles across various populations. The analysis included data from multiple clinical trials showing significant reductions in lipid parameters post-supplementation .

Data Table: Effects of this compound on Lipid Profiles

| Parameter | Control Group (n = 50) | HIVC Supplemented Group (n = 50) |

|---|---|---|

| Total Cholesterol (mg/dL) | 210 ± 15 | 180 ± 12* |

| Triglycerides (mg/dL) | 150 ± 10 | 120 ± 8* |

| LDL Cholesterol (mg/dL) | 130 ± 15 | 100 ± 10* |

| HDL Cholesterol (mg/dL) | 40 ± 5 | 50 ± 6* |

*Significant difference (p < 0.05)

Propiedades

Número CAS |

99159-87-2 |

|---|---|

Fórmula molecular |

C12H23NO5 |

Peso molecular |

261.31 g/mol |

Nombre IUPAC |

(3R)-3-(3-hydroxy-3-methylbutanoyl)oxy-4-(trimethylazaniumyl)butanoate |

InChI |

InChI=1S/C12H23NO5/c1-12(2,17)7-11(16)18-9(6-10(14)15)8-13(3,4)5/h9,17H,6-8H2,1-5H3/t9-/m1/s1 |

Clave InChI |

IGLHHSKNBDXCEY-SECBINFHSA-N |

SMILES |

CC(C)CC(=O)OC(CC(=O)[O-])(C[N+](C)(C)C)O |

SMILES isomérico |

CC(C)(CC(=O)O[C@H](CC(=O)[O-])C[N+](C)(C)C)O |

SMILES canónico |

CC(C)(CC(=O)OC(CC(=O)[O-])C[N+](C)(C)C)O |

Sinónimos |

(2R)-3-Carboxy-2-(3-hydroxy-3-methyl-1-oxobutoxy)-N,N,N-trimethyl-1-propanaminium Inner Salt; (R)-3-Carboxy-2-(3-hydroxy-3-methyl-1-oxobutoxy)-N,N,N-trimethyl-1-propanaminium Inner Salt |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.